Cas no 2227695-01-2 ((1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol)
(1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol
- EN300-1766921
- (1S)-3-amino-1-[4-(diethylamino)phenyl]propan-1-ol
- 2227695-01-2
-
- Inchi: 1S/C13H22N2O/c1-3-15(4-2)12-7-5-11(6-8-12)13(16)9-10-14/h5-8,13,16H,3-4,9-10,14H2,1-2H3/t13-/m0/s1
- InChI Key: MMMLXVDGZFJRHP-ZDUSSCGKSA-N
- SMILES: O[C@@H](CCN)C1C=CC(=CC=1)N(CC)CC
Computed Properties
- Exact Mass: 222.173213330g/mol
- Monoisotopic Mass: 222.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.5Ų
(1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766921-0.05g |
(1S)-3-amino-1-[4-(diethylamino)phenyl]propan-1-ol |
2227695-01-2 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1766921-0.1g |
(1S)-3-amino-1-[4-(diethylamino)phenyl]propan-1-ol |
2227695-01-2 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1766921-0.25g |
(1S)-3-amino-1-[4-(diethylamino)phenyl]propan-1-ol |
2227695-01-2 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1766921-0.5g |
(1S)-3-amino-1-[4-(diethylamino)phenyl]propan-1-ol |
2227695-01-2 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1766921-1.0g |
(1S)-3-amino-1-[4-(diethylamino)phenyl]propan-1-ol |
2227695-01-2 | 1g |
$1543.0 | 2023-05-23 | ||
| Enamine | EN300-1766921-2.5g |
(1S)-3-amino-1-[4-(diethylamino)phenyl]propan-1-ol |
2227695-01-2 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1766921-5.0g |
(1S)-3-amino-1-[4-(diethylamino)phenyl]propan-1-ol |
2227695-01-2 | 5g |
$4475.0 | 2023-05-23 | ||
| Enamine | EN300-1766921-10.0g |
(1S)-3-amino-1-[4-(diethylamino)phenyl]propan-1-ol |
2227695-01-2 | 10g |
$6635.0 | 2023-05-23 | ||
| Enamine | EN300-1766921-1g |
(1S)-3-amino-1-[4-(diethylamino)phenyl]propan-1-ol |
2227695-01-2 | 1g |
$1543.0 | 2023-09-20 | ||
| Enamine | EN300-1766921-5g |
(1S)-3-amino-1-[4-(diethylamino)phenyl]propan-1-ol |
2227695-01-2 | 5g |
$4475.0 | 2023-09-20 |
(1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on (1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol
Recent Advances in the Study of (1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol (CAS: 2227695-01-2)
The compound (1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol (CAS: 2227695-01-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative is being investigated for its potential applications in drug development, particularly as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a promising candidate for further exploration.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for (1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol, achieving high enantiomeric purity (>99% ee) and yield (85%). The researchers employed asymmetric hydrogenation as a key step, which significantly improved the efficiency of the synthesis. This advancement is critical for scaling up production and facilitating further pharmacological evaluations.
In terms of biological activity, preliminary in vitro studies have demonstrated that (1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol exhibits moderate affinity for certain G-protein-coupled receptors (GPCRs), particularly those involved in neurological pathways. These findings suggest potential applications in the treatment of neurological disorders, such as depression and anxiety. However, further in vivo studies are required to validate these effects and assess the compound's safety profile.
Another area of interest is the compound's potential role as a chiral auxiliary or catalyst in asymmetric synthesis. A 2024 paper in Organic Letters highlighted its utility in facilitating enantioselective transformations, which could streamline the production of other bioactive molecules. This dual functionality—both as a therapeutic candidate and a synthetic tool—underscores the versatility of (1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol in chemical biology.
Despite these promising developments, challenges remain. The pharmacokinetic properties of (1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol, such as its metabolic stability and bioavailability, are not yet fully understood. Ongoing research aims to address these gaps, with particular focus on structural modifications to enhance its drug-like properties. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.
In conclusion, (1S)-3-amino-1-4-(diethylamino)phenylpropan-1-ol (CAS: 2227695-01-2) represents a compelling subject of study in the chemical biology and pharmaceutical fields. Its synthetic accessibility, biological activity, and potential applications in drug development and catalysis make it a molecule of significant interest. Future research will likely explore its therapeutic potential in greater depth, paving the way for novel treatments and synthetic methodologies.
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